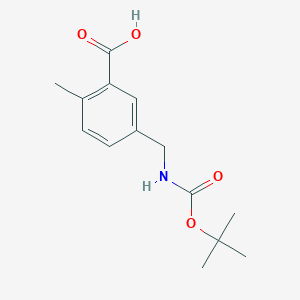

5-(tert-Butoxycarbonylamino-methyl)-2-methyl-benzoic acid

Description

Properties

IUPAC Name |

2-methyl-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-9-5-6-10(7-11(9)12(16)17)8-15-13(18)19-14(2,3)4/h5-7H,8H2,1-4H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDNPZKVFDKTZPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CNC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butoxycarbonylamino-methyl)-2-methyl-benzoic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.

Formation of the Benzoic Acid Core: The benzoic acid core can be synthesized through various methods, including Friedel-Crafts acylation or direct carboxylation of a suitable aromatic precursor.

Coupling of the Protected Amino Group with the Benzoic Acid Core: The protected amino group is then coupled with the benzoic acid core using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butoxycarbonylamino-methyl)-2-methyl-benzoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: N-oxides or other oxidized derivatives.

Reduction: Free amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C14H19NO4

- Molecular Weight : 265.3 g/mol

- Solubility : Slightly soluble in chloroform and methanol, more soluble in DMSO.

The presence of the Boc protecting group allows for selective reactions, enabling researchers to manipulate the compound during multi-step synthesis processes without unwanted side reactions.

Organic Synthesis

5-(tert-Butoxycarbonylamino-methyl)-2-methyl-benzoic acid serves as a fundamental building block in organic chemistry. Its applications include:

- Peptide Synthesis : The compound is critical in synthesizing peptides, where the Boc group protects the amino functionality during coupling reactions. This protection is essential for achieving high yields and purity in peptide synthesis .

- Synthesis of Complex Molecules : It is used in the development of various bioactive compounds and pharmaceuticals, allowing for the introduction of functional groups at specific positions on the benzoic acid scaffold .

Biochemical Studies

The compound plays a significant role in biochemical research:

- Enzyme Mechanisms : It is utilized to study enzyme mechanisms and protein-ligand interactions. The Boc group can influence enzyme activity, providing insights into enzyme-substrate specificity .

- Cellular Effects : Research indicates that this compound can modulate cell signaling pathways and gene expression, impacting cellular metabolism and function .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic applications:

- Drug Development : The compound is investigated as a precursor for biologically active compounds, contributing to the design of new drugs targeting various diseases .

- Antimicrobial Activity : Some studies suggest that derivatives of this compound may exhibit antimicrobial properties, making them candidates for further research in treating infections .

Case Study 1: Peptide Synthesis Optimization

A study highlighted the use of this compound in optimizing peptide synthesis protocols. Researchers demonstrated that using this compound significantly increased the yield of desired peptide products compared to traditional methods without Boc protection. The stability of the Boc group under various reaction conditions was crucial for achieving high purity levels in the final products.

Case Study 2: Enzyme Inhibition Studies

In another investigation, researchers employed this compound to probe enzyme activities related to cancer cell proliferation. The study focused on how modifications to the Boc group affected binding affinity and inhibition potency against specific enzymes involved in tumor growth. Results indicated that variations in the protecting group could lead to enhanced selectivity and efficacy against cancer targets .

Mechanism of Action

The mechanism of action of 5-(tert-Butoxycarbonylamino-methyl)-2-methyl-benzoic acid involves the following steps:

Protection of Amines: The Boc group protects the amino group from unwanted reactions during synthesis.

Deprotection: The Boc group can be removed under acidic conditions, revealing the free amine, which can then participate in further reactions.

Interaction with Molecular Targets: The free amine can interact with various molecular targets, including enzymes and receptors, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

5-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid (CAS: 1075242-43-1)

- Key Difference : Methoxy (-OCH₃) at position 2 instead of methyl (-CH₃).

- Stability: Methoxy is less sterically bulky but more electron-donating, which may alter reactivity in electrophilic substitutions .

4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid (CAS: 669713-59-1)

- Key Difference: Boc-amino group at position 4 and methyl at position 3.

- Impact :

5-(Boc-amino)-2-chlorobenzoic acid (CAS: 503555-96-2)

- Key Difference : Chlorine (-Cl) at position 2 instead of methyl.

- Impact :

Substituent Bulk and Lipophilicity

5-tert-Butyl-2-methoxybenzoic acid (CAS: 73469-54-2)

- Key Difference : tert-Butyl (-C(CH₃)₃) at position 5 and methoxy at position 2.

- Impact: Lipophilicity: The tert-butyl group significantly increases logP (predicted ~4.2 vs. ~2.9 for the Boc-amino-methyl analog), enhancing membrane permeability . Steric Hindrance: tert-Butyl may hinder interactions in enzyme-active sites compared to the Boc-amino-methyl group .

5-(4-Fluoro-phenylsulfamoyl)-2-methyl-benzoic acid (CAS: 325721-90-2)

- Key Difference : Sulfamoyl (-SO₂NH-) and 4-fluorophenyl groups at position 4.

- Pharmacokinetics: Fluorine enhances metabolic stability and bioavailability .

2-Methyl-benzoic Acid Esters

- Example : Compound 37 (2-methyl-benzoic acid ester).

- Comparison :

- Constitutional Stability : The 2-methyl group improves stability compared to angelic acid esters, likely due to reduced steric strain .

- Activity : Retains comparable activity to leoligin (a natural product) in cholesterol efflux assays, suggesting the methyl group optimizes geometry for target engagement .

MK-3903 (CAS: 1219737-12-8)

Research Findings and Practical Considerations

- Synthetic Accessibility : The Boc-protected analog (CAS: 143617-90-7) is commercially available but listed as discontinued in some catalogs, necessitating in-house synthesis .

- Stability vs. Reactivity : While the 2-methyl group enhances stability, chlorine or fluorine substituents may offer trade-offs between metabolic resistance and synthetic complexity .

- Biological Performance : Compounds with sulfamoyl or benzimidazole extensions (e.g., MK-3903) demonstrate the versatility of the 2-methyl-benzoic acid core in drug design .

Biological Activity

5-(tert-Butoxycarbonylamino-methyl)-2-methyl-benzoic acid (often abbreviated as Boc-amino acid) is a compound that plays a significant role in biochemical and pharmacological research. This article provides a detailed overview of its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to an amino acid structure. This configuration influences its solubility, stability, and interaction with biological systems.

Target Interactions

The compound primarily acts as a Boc-protected amino acid, which allows it to participate in peptide synthesis without undergoing unwanted side reactions. The Boc group protects the amine functionality, making it crucial for maintaining the integrity of the amino acid during chemical reactions.

Biochemical Pathways

The compound is involved in several metabolic pathways, interacting with enzymes that facilitate its conversion into active metabolites. The cleavage of the Boc group by specific enzymes leads to the formation of biologically active derivatives that can further participate in cellular processes.

Cellular Effects

This compound has been shown to influence various cellular functions. It modulates cell signaling pathways and gene expression, impacting cellular metabolism. The presence of the Boc group can stabilize proteins within cells, altering their activity and function.

Experimental Findings

In laboratory settings, studies have demonstrated that the compound's stability is affected by environmental conditions such as pH and temperature. For example, under neutral conditions, the Boc group remains stable; however, it may degrade in acidic or basic environments.

Dosage and Toxicity

Research indicates that the effects of this compound vary with dosage levels in animal models. Lower doses tend to show minimal toxicity while effectively protecting amine groups during biochemical reactions. However, higher doses may lead to increased toxicity or adverse effects.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that its bioavailability is influenced by its solubility and stability due to the Boc protecting group. The hydrophobic nature of the compound allows for diffusion across cell membranes, while specific transporters may mediate its uptake into cells.

Scientific Research Applications

This compound has several applications across different fields:

- Organic Chemistry : It serves as a building block in organic synthesis, particularly in peptide synthesis.

- Biochemistry : The compound is utilized in studying enzyme mechanisms and protein-ligand interactions.

- Pharmaceutical Development : Investigated for potential use in drug development as a precursor for biologically active compounds.

- Industrial Applications : Employed in producing specialty chemicals and materials.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Enzyme Interaction Studies : Research has shown that this compound interacts with various enzymes, influencing their activity and specificity. For instance, it has been observed to interact with amino acid ionic liquids used in organic synthesis.

- Cell Growth Inhibition : In vitro assays indicated that modifications to similar benzoic acid derivatives can significantly affect their potency against cancer cell lines. While specific data on this compound's direct effects on cancer cells were limited, its structural analogs showed varying degrees of growth inhibition depending on substituents on the aromatic ring .

- Metabolic Pathway Analysis : Investigations into metabolic pathways revealed that compounds similar to this compound can be metabolized into active forms that participate in critical biochemical reactions within cells .

Q & A

Q. Basic

- Synthetic Routes :

- Use tert-butoxycarbonyl (Boc) protection for the amine group to prevent unwanted side reactions during coupling. A multi-step approach is typical, starting with methyl ester intermediates followed by Boc introduction via carbodiimide-mediated coupling (e.g., EDC/HOBt) .

- Purification via column chromatography or recrystallization, monitored by TLC (Rf ~0.3 in EtOAc/hexane) .

- Characterization :

- NMR : Confirm Boc (δ 1.4 ppm for tert-butyl), aromatic protons (δ 6.5–8.0 ppm), and methyl groups (δ 2.3–2.5 ppm) .

- Mass Spectrometry : Molecular ion peak matching the theoretical mass (e.g., [M+H]⁺ for C₁₅H₂₁NO₄: 280.15) .

- HPLC : Purity assessment using a C18 column (≥95% purity, retention time ~12 min with acetonitrile/water gradient) .

How can discrepancies between theoretical and observed HPLC purity values be resolved?

Q. Advanced

- Potential Causes :

- Residual solvents or unreacted intermediates (e.g., methyl ester precursors).

- Degradation due to acidic/basic conditions during synthesis or storage.

- Methodological Solutions :

- Optimize mobile phase composition (e.g., 0.1% TFA in water/acetonitrile) to improve peak resolution .

- Use preparative HPLC for impurity isolation and structural identification via MS/MS .

- Validate stability under storage conditions (e.g., desiccated at –20°C) to prevent hydrolysis of the Boc group .

What strategies improve regioselectivity when introducing substituents to the benzoic acid scaffold?

Q. Advanced

- Directing Effects :

- Methyl groups at position 2 are ortho/para-directing but sterically hinder electrophilic substitution. Use Friedel-Crafts acylation or Suzuki coupling for controlled functionalization .

- Case Study : In bromination of 3-bromo-5-cyano-2-methylbenzoic acid, steric effects from the methyl group favor substitution at the para position relative to the carboxylic acid .

How can computational tools predict reactivity or optimize synthesis pathways?

Q. Advanced

- Retrosynthesis Planning :

- AI-based platforms (e.g., Reaxys, Pistachio) suggest feasible routes by analyzing reaction databases. For Boc-protected derivatives, prioritize carbamate-forming reactions .

- DFT Calculations :

- Simulate transition states to evaluate energy barriers for Boc deprotection under acidic conditions (e.g., TFA) .

What functional groups in this compound are critical for bioactivity studies?

Q. Basic

- Key Groups :

How to design derivatives for enhanced bioactivity or target specificity?

Q. Advanced

- Structural Modifications :

- Validation :

- Screen derivatives against target enzymes (e.g., kinases) using SPR or fluorescence polarization assays .

What are common pitfalls in Boc-mediated coupling reactions, and how are they addressed?

Q. Advanced

- Challenges :

- Low yields due to steric hindrance from the methyl group.

- Competing side reactions (e.g., racemization of chiral centers).

- Optimization :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.